

# 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid molecular weight.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

**Cat. No.:** B1473559

[Get Quote](#)

An In-depth Technical Guide on the Molecular Weight of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**

## Introduction

**4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**, also known as 4-(4-methylphenyl)benzoic acid, is a biphenyl derivative of significant interest in multiple scientific domains. Its rigid, aromatic structure serves as a crucial building block (scaffold) in the synthesis of advanced polymers, where it can enhance thermal stability and mechanical properties[1]. In the pharmaceutical sector, it is utilized as an intermediate in the development of new drug compounds, potentially improving critical parameters like solubility and bioavailability[1]. Given its role as a foundational component, the precise and accurate determination of its physicochemical properties, paramount among them being its molecular weight, is a non-negotiable prerequisite for any research, development, or quality control application.

This technical guide provides a comprehensive overview of the molecular weight of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**. It moves beyond a simple statement of the value to detail the theoretical basis, definitive experimental verification methods, and essential validation protocols that ensure scientific rigor. The methodologies described herein are designed to form a self-validating system, providing researchers with the causal logic behind experimental choices and a framework for obtaining trustworthy, reproducible results.

## Section 1: Core Physicochemical Properties

The identity and purity of a chemical compound are defined by its fundamental properties. For **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** (CAS No. 720-73-0), these properties provide the basis for all subsequent analytical work<sup>[2][3][4]</sup>. The molecular weight is derived directly from its molecular formula, C<sub>14</sub>H<sub>12</sub>O<sub>2</sub><sup>[2][5][6]</sup>.

| Property                 | Value                                          | Source                                                      |
|--------------------------|------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name               | 4-(4-methylphenyl)benzoic acid                 | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| CAS Number               | 720-73-0                                       | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula        | C <sub>14</sub> H <sub>12</sub> O <sub>2</sub> | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| Average Molecular Weight | 212.24 g/mol                                   | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Monoisotopic Mass        | 212.083729621 Da                               | <a href="#">[6]</a>                                         |
| SMILES                   | Cc1ccc(cc1)-c2ccc(cc2)C(=O)O                   | <a href="#">[1]</a>                                         |
| InChI Key                | RZOCCLOTCXINRG-UHFFFAOYSA-N                    | <a href="#">[1]</a>                                         |
| Appearance               | White to off-white solid/powder                | <a href="#">[7]</a>                                         |
| Melting Point            | 251-260 °C                                     | <a href="#">[7]</a> <a href="#">[8]</a>                     |

## Section 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight is a calculated value based on the molecular formula and the average atomic masses of its constituent elements. This calculation serves as the fundamental reference point for all experimental measurements.

Formula: C<sub>14</sub>H<sub>12</sub>O<sub>2</sub>

- Carbon (C): 14 atoms × 12.011 u = 168.154 u
- Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

- Oxygen (O): 2 atoms  $\times$  15.999 u = 31.998 u

Total Average Molecular Weight = 168.154 + 12.096 + 31.998 = 212.248 u

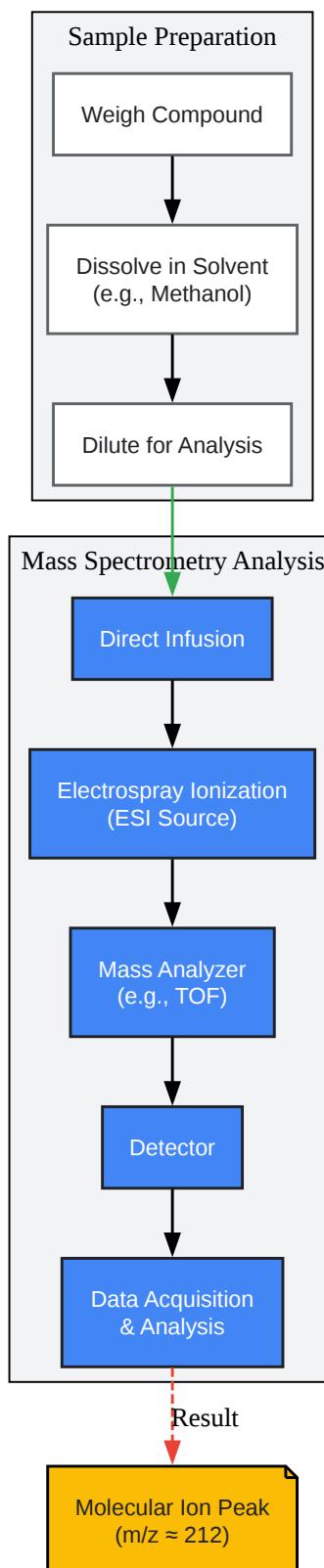
This value is commonly rounded to 212.24 g/mol for practical laboratory use<sup>[2][5][6]</sup>. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotopes (<sup>12</sup>C, <sup>1</sup>H, <sup>16</sup>O), is the relevant value: 212.0837 Da<sup>[6]</sup>.

## Section 3: Experimental Verification and Characterization

While the theoretical weight provides a benchmark, experimental verification is essential to confirm the identity and purity of the material. A multi-technique approach is required for a self-validating and trustworthy characterization.

### Mass Spectrometry: The Definitive Measurement

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.


**Causality of Method Choice:** For a non-volatile, thermally stable aromatic carboxylic acid like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion for unambiguous detection.

**Expected Fragmentation:** Aromatic carboxylic acids typically show an intense molecular ion peak<sup>[9]</sup>. Key fragmentation patterns to expect, which further confirm the structure, include the sequential loss of hydroxyl (-OH, 17 Da) and carbonyl (-CO, 28 Da) groups from the carboxylic acid moiety<sup>[9][10][11]</sup>.

- Molecular Ion  $[M-H]^-$  (Negative Mode):  $m/z \approx 211.08$
- Molecular Ion  $[M+H]^+$  (Positive Mode):  $m/z \approx 213.09$
- Key Fragment (loss of  $H_2O$  from  $[M+H]^+$ ):  $m/z \approx 195.08$
- Key Fragment (loss of  $COOH$  from  $M^+$ ):  $m/z \approx 167.09$

## Experimental Protocol: ESI-Mass Spectrometry

- Sample Preparation: Dissolve ~1 mg of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the mobile phase.
- Instrumentation: Utilize an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.
- Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10  $\mu$ L/min.
- Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
- Analysis: Identify the base peak corresponding to the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) to confirm the molecular weight. Analyze for expected fragment ions to validate the structure.



[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight verification via ESI-MS.

## NMR Spectroscopy: Structural Confirmation

While NMR does not directly measure molecular weight, it is indispensable for validating the chemical structure. By confirming the presence and connectivity of all protons and carbons, NMR provides unequivocal support for the molecular formula ( $C_{14}H_{12}O_2$ ), thereby validating the calculated molecular weight.

**Causality of Method Choice:**  $^1H$  and  $^{13}C$  NMR are fundamental techniques that provide a detailed "fingerprint" of the molecule's carbon-hydrogen framework.

Expected Spectral Features:

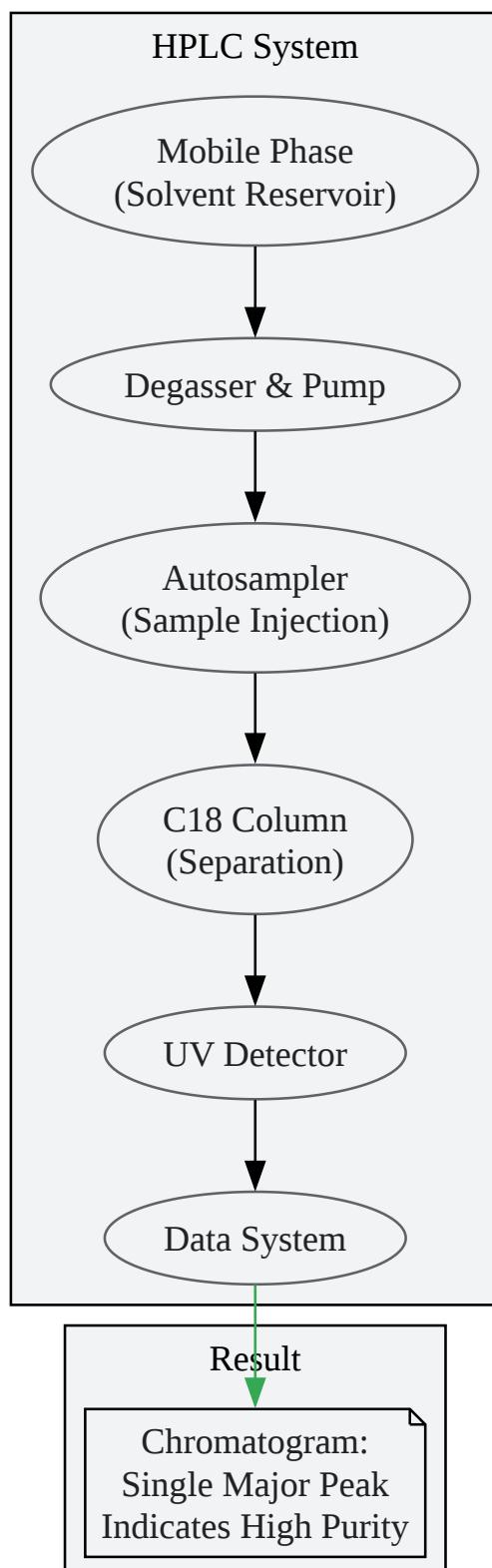
- $^1H$  NMR (in  $DMSO-d_6$ ):
  - A broad singlet far downfield (~12.9 ppm) corresponding to the acidic carboxylic acid proton (1H)[9][12].
  - A series of doublets in the aromatic region (~7.3-8.0 ppm) representing the 8 aromatic protons on the biphenyl rings[12].
  - A sharp singlet upfield (~2.3-2.4 ppm) for the methyl group protons (3H)[12].
- $^{13}C$  NMR:
  - A strongly deshielded signal for the carbonyl carbon (~160-180 ppm)[9][10].
  - Multiple signals in the aromatic region (~120-145 ppm) for the 12 aromatic carbons.
  - An upfield signal for the methyl carbon (~20-25 ppm).

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as  $DMSO-d_6$  or  $CDCl_3$ .  $DMSO-d_6$  is often preferred for carboxylic acids to clearly observe the acidic proton[12].
- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

- Analysis: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Interpretation: Correlate the observed chemical shifts, integration values (for  $^1\text{H}$ ), and splitting patterns with the expected structure of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**.

## Chromatographic Purity: Ensuring Sample Integrity


The accuracy of any characterization is contingent on the purity of the sample. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity by separating the target compound from any impurities or starting materials.

**Causality of Method Choice:** Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard choice for separating non-polar to moderately polar aromatic compounds, making it perfectly suited for this molecule. UV detection is highly effective due to the strong UV absorbance of the aromatic biphenyl system[13].

### Experimental Protocol: RP-HPLC for Purity Assessment

- **Instrumentation:** An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)[13].
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid. A typical starting point is 70:30 (v/v) acetonitrile:water[13].
- **Chromatographic Conditions:**
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu\text{L}$
  - Column Temperature: 25-30 °C
  - Detection Wavelength: 254 nm[13]
- **Sample Preparation:** Prepare a sample solution of ~0.5 mg/mL in the mobile phase.

- Analysis: Inject the sample and monitor the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of  $\geq 97\%$  is common for commercial-grade material[2].

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [jk-sci.com](http://jk-sci.com) [jk-sci.com]
- 2. [scbt.com](http://scbt.com) [scbt.com]
- 3. 720-73-0 Cas No. | 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. [dempochem.com](http://dempochem.com) [dempochem.com]
- 5. [usbio.net](http://usbio.net) [usbio.net]
- 6. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-METHYLBIPHENYL-4-CARBOXYLIC ACID CAS#: 720-73-0 [amp.chemicalbook.com]
- 8. H34459.06 [thermofisher.com]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 12. [rsc.org](http://rsc.org) [rsc.org]
- 13. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- To cite this document: BenchChem. [4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1473559#4-methyl-1-1-biphenyl-4-carboxylic-acid-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)